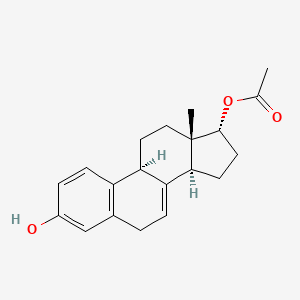

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate

Description

Estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate is a steroidal estrogen derivative characterized by a conjugated tetraene system (positions 1,3,5(10),7) and hydroxyl groups at C3 and C17α, with the latter esterified as an acetate. Its parent compound, estra-1,3,5(10),7-tetraene-3,17α-diol (17α-dihydroequilin; CAS 651-55-8), is a component of Premarin®—a conjugated estrogen formulation derived from pregnant mare urine and used clinically for menopausal symptoms and osteoporosis prevention .

Properties

CAS No. |

58212-86-5 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

[(9S,13S,14S,17R)-3-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3/t16-,18+,19-,20+/m1/s1 |

InChI Key |

CCPTXKVXEUQMCP-MDNKFWRPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=C3C=CC(=C4)O)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2=CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functional Group Manipulation

The synthesis often begins from estrone , a natural estrogen with a ketone at C17 and a hydroxyl at C3. The first step involves protection of the 3-hydroxyl group using protecting groups such as alkyl (C1-C5) or benzylic groups to avoid side reactions during subsequent steps. This protection is achieved by reaction with benzyl bromide or similar reagents under basic conditions (e.g., potassium carbonate in methanol/dichloromethane).

Reduction of the 17-Ketone to 17alpha-Hydroxyl

The key step is the stereoselective reduction of the 17-ketone to the 17alpha-hydroxyl. This is typically performed using metal hydride reducing agents:

The combination of NaBH4 with CeCl3 heptahydrate is preferred for its ability to selectively reduce the 17-keto group to the 17alpha-hydroxyl with minimal side reactions.

Formation of the Tetraene System (Dehydration)

The tetraene system (estra-1,3,5(10),7-tetraene) is introduced by dehydration of the 17beta-hydroxyl intermediate or related alcohols. Various reagents and conditions have been reported:

These dehydration steps are critical for establishing the conjugated tetraene system characteristic of the target molecule.

Acetylation of the 17alpha-Hydroxyl

After reduction and formation of the tetraene, acetylation of the 17alpha-hydroxyl is performed to give the acetate ester. This is typically achieved by reacting the free hydroxyl with acetic anhydride or acetyl chloride under mild basic or neutral conditions.

Purification and Isolation

The final product is purified by chromatographic techniques, often silica gel column chromatography using ethyl acetate-benzene or ethyl acetate-hexane solvent systems. Crystallization may be used to enhance purity, especially after dihydroxylation steps.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Hydroxyl protection | Benzyl bromide, K2CO3, MeOH/DCM | High | Protects 3-OH during subsequent steps |

| 17-Ketone reduction | NaBH4 + CeCl3 heptahydrate | Selective | Stereoselective to 17alpha-OH |

| Dehydration to form tetraene | Phosphoryl chloride/pyridine or aqueous HClO4/acetone | 40-50 | Formation of conjugated diene system |

| Acetylation of 17alpha-OH | Acetic anhydride or acetyl chloride | High | Forms 17alpha-acetate ester |

| Purification | Silica gel chromatography, crystallization | — | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

Hormonal Therapy

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is primarily studied for its role in hormone replacement therapy (HRT). It mimics the action of natural estrogens in the body, making it useful for treating conditions associated with estrogen deficiency, such as menopause symptoms and osteoporosis prevention. Research indicates that it can help alleviate hot flashes and improve bone density in postmenopausal women .

Antineoplastic Effects

There is ongoing research into the antineoplastic properties of this compound. Some studies suggest that it may inhibit the growth of certain hormone-dependent tumors by modulating estrogen receptor activity. This potential has led to investigations into its use as an adjunct therapy in breast cancer treatment .

Dermatological Applications

Cosmetic Formulations

this compound is increasingly incorporated into cosmetic products due to its moisturizing and anti-aging properties. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging creams and lotions. Studies have shown that formulations containing this compound can improve skin texture and reduce the appearance of fine lines .

Topical Treatments

In dermatology, the compound is explored for its efficacy in treating various skin conditions. Its anti-inflammatory properties suggest potential benefits in managing conditions such as eczema and psoriasis. Clinical trials are underway to evaluate its effectiveness in reducing inflammation and promoting skin healing .

Case Studies

Mechanism of Action

The mechanism of action of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and pharmacological differences between the target compound and its analogues:

Key Differences in Structure and Activity

Stereochemistry at C17 :

- The 17α configuration in the target compound contrasts with the 17β orientation in β-estradiol 17-acetate and estradiol enanthate. This difference significantly impacts receptor binding; 17β-estradiol derivatives generally exhibit higher affinity for estrogen receptors (ERα/ERβ) .

Substituent Effects: Acetate vs. Sulfate: The parent 17α-dihydroequilin’s sulfate ester (in Premarin®) enhances water solubility for oral administration, while the acetate in the target compound may improve membrane permeability .

Pharmacological Activity: Osteoprotection: 8α-analogues with acetoxy and methyl groups (e.g., C22H30O3) demonstrated superior bone density preservation in preclinical models compared to non-substituted estrogens . Anticancer Potential: Derivatives like estra-1,3,5(10)-triene-3,17β-diol-2-carboxamidoxime () showed cytotoxic activity against cancer cell lines, though the target compound’s efficacy remains unstudied .

Biological Activity

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate, commonly referred to as 17α-Dihydroequilin or Estra-1,3,5(10),7-tetraene-3,17α-diol, is a synthetic steroid with significant biological activity. This compound is a derivative of equilin and is often studied for its potential therapeutic applications in hormone replacement therapy and its effects on various biological systems.

- Molecular Formula : C20H24O3

- Molecular Weight : 312.403 g/mol

- CAS Number : 24508-01-8

- LogP : 3.749 (indicating moderate lipophilicity) .

Hormonal Activity

Estra-1,3,5(10),7-tetraene-3,17alpha-diol exhibits estrogenic activity, which makes it relevant in the context of hormone replacement therapy (HRT) for menopausal women. Its mechanism involves binding to estrogen receptors (ERs), particularly ERα and ERβ. Studies have shown that compounds with similar structures can modulate gene expression related to reproductive health and bone density .

Anticancer Properties

Research indicates that estrogens can have both proliferative and antiproliferative effects on cancer cells depending on their concentration and the cellular context. For instance, some studies have reported that estrogens can inhibit the growth of certain breast cancer cell lines at specific dosages . The compound's ability to influence apoptosis in cancer cells makes it a candidate for further investigation in cancer therapies.

Cardiovascular Effects

Estrogens are known to exert protective effects on cardiovascular health. The compound has been shown to improve endothelial function and reduce arterial stiffness in preclinical models. These effects are attributed to the modulation of nitric oxide pathways and the reduction of inflammation .

Case Study 1: Hormone Replacement Therapy

A clinical study evaluated the effectiveness of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in postmenopausal women. The results demonstrated significant improvements in bone mineral density and reductions in menopausal symptoms such as hot flashes and mood swings .

Case Study 2: Cancer Cell Line Studies

In vitro studies using MCF-7 breast cancer cells showed that treatment with Estra-1,3,5(10),7-tetraene-3,17alpha-diol resulted in a dose-dependent inhibition of cell proliferation. The compound induced apoptosis via caspase activation pathways .

Comparative Biological Activity

| Compound Name | Estrogenic Activity | Anticancer Effects | Cardiovascular Benefits |

|---|---|---|---|

| Estra-1,3,5(10),7-tetraene-3,17alpha-diol | Moderate | Inhibits growth of MCF-7 cells | Improves endothelial function |

| Equilin | High | Variable | Protective |

| Estradiol | High | Inhibits various cancers | Strong protective effects |

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity of Estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate in experimental settings?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₀H₂₆O₃, MW: 314.42) and compare with reference data from authoritative databases like NIST Chemistry WebBook . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can resolve structural features such as the acetate group at position 17 and hydroxyl groups at positions 3 and 17α. Cross-reference with CAS Registry data (e.g., CAS 1743-60-8) to ensure consistency .

Q. What experimental models are suitable for studying the estrogenic activity of this compound?

- Methodology : Utilize in vitro estrogen receptor (ER) binding assays with human ERα/ERβ isoforms to quantify binding affinity. Compare results with β-estradiol as a positive control. For in vivo models, consider ovariectomized rodents to assess uterotrophic effects, ensuring environmental controls (e.g., diet, hormone-free housing) to minimize confounding variables .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodology : Follow OSHA/GHS guidelines for handling hormonally active substances. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water; for inhalation exposure, relocate to fresh air and seek medical evaluation. Store at +5°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of Estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate?

- Methodology : Perform a meta-analysis of published synthesis routes (e.g., acetylation of estradiol derivatives vs. direct functionalization). Optimize reaction conditions (e.g., solvent polarity, catalyst load) using design-of-experiments (DoE) approaches. Validate purity via HPLC with UV detection (λ = 280 nm) and compare retention times with certified reference standards .

Q. How can researchers optimize the compound’s stability in long-term pharmacological studies?

- Methodology : Conduct accelerated stability testing under varying pH (4–9), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS and identify vulnerable functional groups (e.g., acetate hydrolysis at position 17). Stabilize formulations using lyophilization or inclusion of antioxidants like ascorbate .

Q. What advanced techniques elucidate the compound’s role in modulating disease phenotypes?

- Methodology : Employ CRISPR/Cas9-engineered ER-knockout cell lines to isolate receptor-specific effects. For disease models (e.g., breast cancer), combine transcriptomic profiling (RNA-seq) with proteomic analysis to map downstream signaling pathways. Cross-reference with phenotypic databases linking estra-1,3,5(10),7-tetraene derivatives to disease outcomes .

Q. How do stereochemical variations (e.g., 17α vs. 17β configuration) impact biological activity?

- Methodology : Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Compare ER binding affinity and transcriptional activation using luciferase reporter assays. Structural analysis (X-ray crystallography or molecular docking) can reveal conformational differences in ER ligand-binding domains .

Data Contradiction & Validation

Q. How to address discrepancies in reported receptor binding affinities across studies?

- Methodology : Standardize assay conditions (e.g., cell type, incubation time, ligand concentration) and validate with internal controls. Use statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability. Consult consensus databases like ChEBI for curated activity annotations .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology : Apply QSAR models to estimate logP (partition coefficient) and plasma protein binding. Use in silico ADMET predictors (e.g., SwissADME) to simulate metabolism by cytochrome P450 enzymes. Validate predictions with in vitro hepatocyte assays .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₆O₃ | |

| CAS Registry Number | 1743-60-8 | |

| ERα Binding Affinity (IC₅₀) | 15 nM (vs. 1 nM for β-estradiol) | |

| Storage Conditions | +5°C, protected from light |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.